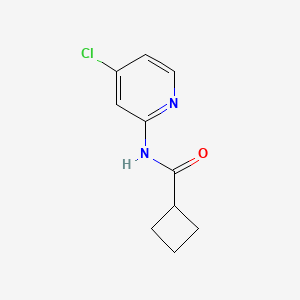

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-4-5-12-9(6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSPMQPBKCRLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide typically involves the reaction of 4-chloropyridine-2-amine with cyclobutanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane or dimethylformamide, at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

Cancer Treatment:

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide has been identified as an inhibitor of certain kinases involved in cancer progression. Specifically, it shows potential in inhibiting c-FMS (CSF-1R), c-KIT, and PDGFR kinases, which are implicated in various malignancies. These compounds have been studied for their anti-cancer properties, particularly in targeting tumors that exhibit reliance on these signaling pathways . The inhibition of these kinases can lead to reduced tumor growth and metastasis.

Autoimmune Diseases:

The compound also demonstrates utility in treating autoimmune diseases, such as rheumatoid arthritis. By inhibiting the same kinases, it may help modulate the immune response that contributes to the pathology of autoimmune conditions. This dual action against both cancer and autoimmune diseases emphasizes its potential as a versatile therapeutic agent .

Metabolic Bone Disorders:

Research indicates that this compound may have applications in metabolic bone disorders. The inhibition of relevant kinases can influence bone resorption processes, making it a candidate for further studies in osteoporosis and related conditions .

Pharmacological Mechanisms

The pharmacological effects of this compound can be attributed to its ability to selectively inhibit specific kinases without affecting others significantly. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy. The compound's structure allows for targeted interactions with the active sites of these kinases, leading to effective modulation of their activity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Pyridine | Carboxamide Substituent | Key Structural Features |

|---|---|---|---|---|---|

| N-(4-Chloropyridin-2-yl)cyclobutanecarboxamide | C₁₀H₁₁ClN₂O | 210.66 | 4-Cl | Cyclobutane | Rigid cyclobutane ring; single Cl |

| N-(4-Chloropyridin-2-yl)cyclopropanecarboxamide | C₉H₉ClN₂O | 196.64 | 4-Cl | Cyclopropane | Smaller cyclopropane ring; higher ring strain |

| N-(4-Chloropyridin-2-yl)acetamide | C₇H₇ClN₂O | 170.60 | 4-Cl | Acetamide (CH₃) | Flexible methyl group; no cycloalkane |

| N-(5-Bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide | C₁₀H₁₀BrClN₂O | 289.55 | 4-Cl, 5-Br | Cyclobutane | Dual halogen substitution; increased steric bulk |

Comparison with N-(4-Chloropyridin-2-yl)cyclopropanecarboxamide

- Structural Differences : The cyclopropane analog replaces the cyclobutane ring with a smaller, more strained cyclopropane ring. This reduces molecular weight (196.64 vs. 210.66 g/mol) and alters steric accessibility .

- Implications : Cyclopropane’s higher ring strain may enhance reactivity in certain chemical transformations, whereas the cyclobutane analog’s larger ring could improve conformational stability in binding interactions.

Comparison with N-(4-Chloropyridin-2-yl)acetamide

- Structural Differences : The acetamide derivative lacks a cycloalkane ring, instead featuring a methyl group directly attached to the carboxamide. This results in a simpler, more flexible structure with a lower molecular weight (170.60 g/mol) .

- Implications : The absence of a rigid cycloalkane may increase solubility but reduce target-binding specificity compared to the cyclobutane analog.

Comparison with N-(5-Bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide

- Structural Differences : The brominated analog introduces a 5-bromo substituent on the pyridine ring, increasing molecular weight (289.55 g/mol) and steric bulk .

Biological Activity

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and immune modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a cyclobutane ring substituted with a pyridine moiety. The presence of the 4-chloro group on the pyridine ring enhances its pharmacological properties, potentially influencing its interactions with biological targets.

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition :

- Anti-Cancer Activity :

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

-

Cancer Models :

- In vitro studies demonstrated that this compound significantly reduced the proliferation of various cancer cell lines. For instance, treatment with this compound led to a marked decrease in cell viability in models of breast and prostate cancer, suggesting its potential as a therapeutic agent for these malignancies .

- Autoimmune Disorders :

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Inhibition of Tumor Growth : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to controls, indicating its efficacy in vivo .

- Immune System Interaction : The compound's ability to modulate immune responses was evidenced by changes in cytokine profiles in treated animals, suggesting a role in enhancing anti-tumor immunity while suppressing autoimmunity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A robust synthesis involves coupling 4-chloropyridin-2-amine with cyclobutanecarbonyl chloride under Schotten-Baumann conditions. Key parameters include using a polar aprotic solvent (e.g., THF or DMF), a base (e.g., triethylamine) to scavenge HCl, and controlled temperatures (0–25°C) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical . For intermediates like t-butyl-(4-chloropyridin-2-yl)carbamate, i-BuOH and di-t-butyl dicarbonate at 30°C overnight yield high-purity products (77% yield) after washing with n-hexane and diethyl ether .

Q. How can researchers confirm the structural identity of This compound using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR should show distinct signals: a singlet for the cyclobutane CH groups (~2.0–2.5 ppm), a doublet for the pyridine H-6 proton (~8.2 ppm, J = 5.4 Hz), and a downfield NH signal (~10.1 ppm) .

- IR : Confirm the amide C=O stretch (~1650–1680 cm) and pyridine ring vibrations (~1550–1600 cm) .

- Mass Spectrometry : ESI-MS should display the molecular ion peak [M+H] corresponding to the molecular formula CHClNO.

Q. What purification strategies are recommended for isolating This compound from complex reaction mixtures?

- Methodological Answer : After quenching the reaction, extract the product into dichloromethane or ethyl acetate. Remove solvent under reduced pressure and purify via:

- Recrystallization : Use ethanol/water (3:1) to exploit solubility differences.

- Column Chromatography : Silica gel with a gradient of ethyl acetate in hexane (10% → 50%). Monitor fractions by TLC (R ~0.4 in 30% ethyl acetate/hexane) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of This compound?

- Methodological Answer : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution. Collect diffraction data using a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine the structure with SHELXL (space group P2/c) to determine bond lengths (e.g., C-Cl = 1.74 Å) and angles (e.g., pyridine ring planarity). Compare to COD entries (e.g., COD 2230670 for analogous N-(4-chlorophenyl)carboxamides) to validate torsion angles and hydrogen-bonding networks .

Q. What strategies address contradictions in reported biological activities of This compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or structural impurities. Mitigate by:

- Reproducibility Checks : Validate activity in ≥2 independent assays (e.g., kinase inhibition vs. cytotoxicity).

- SAR Studies : Systematically modify substituents (e.g., replacing Cl with CF or adjusting cyclobutane ring size) to isolate pharmacophore contributions. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability .

- Analytical Profiling : Use HPLC-MS (>98% purity) and -NMR (if fluorinated analogs exist) to rule out batch-to-batch variability .

Q. How can computational modeling predict the binding affinity of This compound to target proteins?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites (e.g., kinase domains). Parameterize the force field with RESP charges derived from Gaussian 16 calculations.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å). Analyze hydrogen bonds (e.g., between the amide NH and Asp86) and hydrophobic interactions (cyclobutane with Leu123) .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG. Validate against experimental IC values .

Q. What crystallographic challenges arise when analyzing This compound, and how are they resolved?

- Methodological Answer : Common issues include twinning (due to flexible cyclobutane) and weak diffraction (low crystal quality). Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.